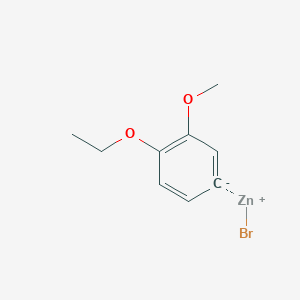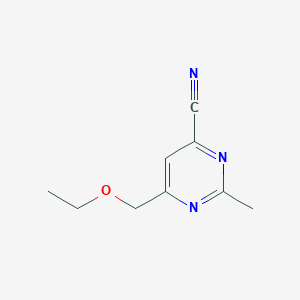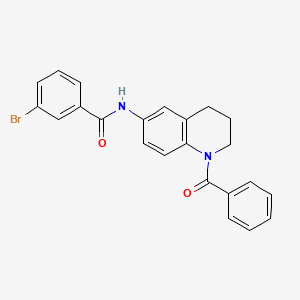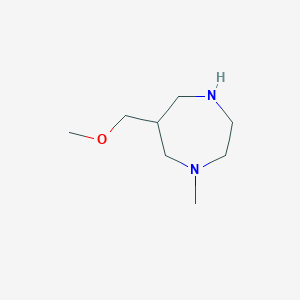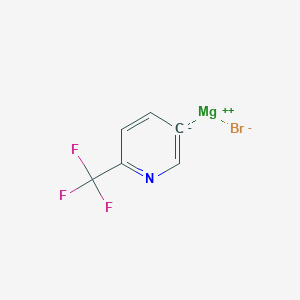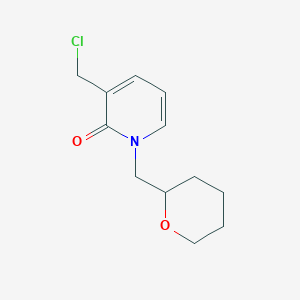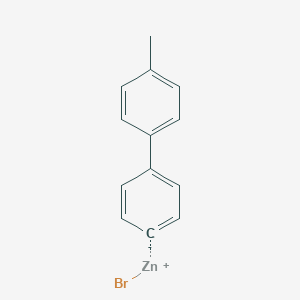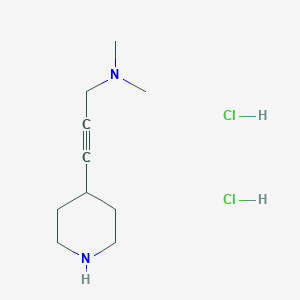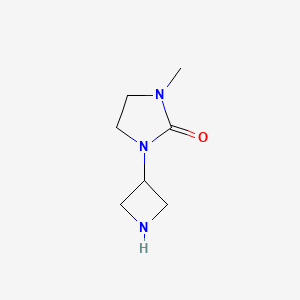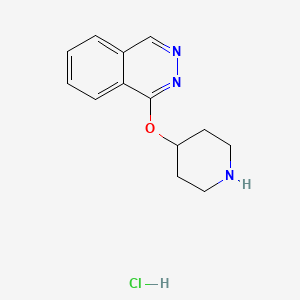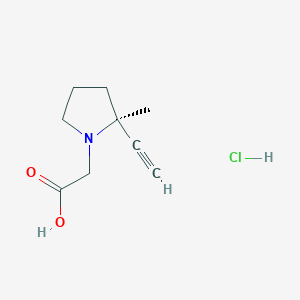
(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, an ethynyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrrolidine derivative with an ethynyl group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites on enzymes, leading to inhibition or activation of specific pathways. The pyrrolidine ring can interact with protein structures, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyrrolidine: Lacks the acetic acid moiety, making it less versatile in certain applications.
2-Methylpyrrolidine: Does not have the ethynyl group, limiting its reactivity.
Pyrrolidine-1-acetic Acid: Missing the ethynyl and methyl groups, which reduces its potential interactions.
Uniqueness
(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of the ethynyl group allows for specific interactions with molecular targets, while the acetic acid moiety enhances its solubility and reactivity.
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
2-[(2S)-2-ethynyl-2-methylpyrrolidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-3-9(2)5-4-6-10(9)7-8(11)12;/h1H,4-7H2,2H3,(H,11,12);1H/t9-;/m1./s1 |
InChI Key |
QBGCEZRRWPNAHI-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@]1(CCCN1CC(=O)O)C#C.Cl |
Canonical SMILES |
CC1(CCCN1CC(=O)O)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


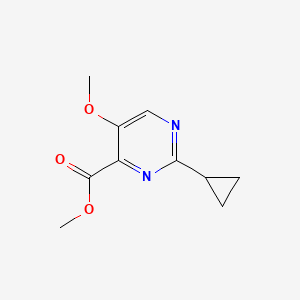
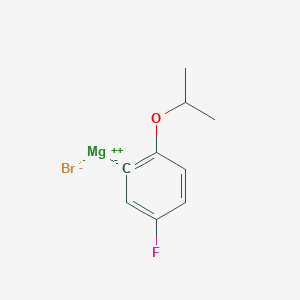
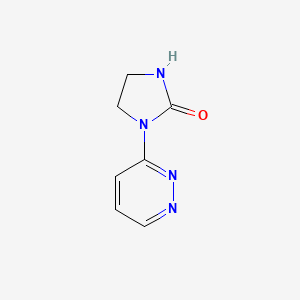
![(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14881749.png)
